Enantiomeric Purity Advantage Over the (R)-Enantiomer (CAS 1213686-24-8)
The (S)-configured hydrochloride salt offers higher commercial purity than the (R)-enantiomer. Reputable suppliers list the target compound at 98% purity , whereas the (R)-isomer is typically available at 97% purity . This 1 percentage-point purity differential, while modest, is relevant for applications demanding enantiomeric fidelity, such as stereoselective SAR campaigns, because the 1% impurity in the (R)-enantiomer may include the (S)-epimer, compromising chiral integrity.
| Evidence Dimension | Supplier-reported purity |
|---|---|
| Target Compound Data | 98% (Leyan, CAS 2137101-76-7) |
| Comparator Or Baseline | (R)-5-(1-aminoethyl)isobenzofuran-1(3H)-one (CAS 1213686-24-8) – 97% (ChemicalBook) |
| Quantified Difference | +1 percentage point |
| Conditions | HPLC purity data from commercial vendor certificates of analysis |
Why This Matters
When selecting chiral intermediates for enantioselective synthesis or biological testing, a 1% gain in enantiomeric purity reduces confounding activity from the distomer.
